(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol
CAS No.:
Cat. No.: VC13373289
Molecular Formula: C13H16ClFO
Molecular Weight: 242.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClFO |
|---|---|
| Molecular Weight | 242.71 g/mol |
| IUPAC Name | (2-chloro-6-fluorophenyl)-cyclohexylmethanol |
| Standard InChI | InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2 |
| Standard InChI Key | QJPROXQPNAXCOW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O |
| Canonical SMILES | C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O |
Introduction
Chemical Identity and Structural Features
(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol (molecular formula: , molecular weight: 241.71 g/mol) consists of a methanol core substituted with a 2-chloro-6-fluorophenyl group and a cyclohexyl group. The phenyl ring’s substitution pattern introduces steric and electronic effects that influence the compound’s reactivity. The chlorine atom at the ortho position and fluorine at the para position relative to the methanol group create a polarized aromatic system, while the cyclohexyl substituent contributes significant steric bulk, potentially affecting solubility and crystallinity .
Table 1: Estimated Physicochemical Properties
The compound’s exact mass (240.0768 g/mol) and PSA (20.23 Ų) align with typical secondary alcohols, suggesting moderate polarity .
Synthesis and Reaction Pathways
While no direct synthesis of (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is documented, plausible routes can be inferred from related methodologies:
Grignard Addition to Ketone Precursors
A ketone intermediate, 2-chloro-6-fluoroacetophenone, could react with cyclohexylmagnesium bromide to yield the target alcohol. This approach mirrors the reduction of quinoline-3-carbaldehydes using sodium borohydride, as demonstrated in the synthesis of 3-(hydroxymethyl)quinolines .
Proposed Reaction Mechanism:
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Formation of 2-chloro-6-fluoroacetophenone: Achieved via Friedel-Crafts acylation or Pd-catalyzed fluorination of pre-functionalized acetophenones .
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Grignard Reaction:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup.
Borohydride Reduction of Ketones
Sodium borohydride reduction of 2-chloro-6-fluorophenyl cyclohexyl ketone offers another pathway. This method, effective for analogous alcohols, typically achieves yields of 85–90% under mild conditions .
Optimized Conditions:
Physicochemical Characterization
Spectroscopic data for related compounds provide benchmarks for characterizing the target molecule:
Nuclear Magnetic Resonance (NMR)
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NMR: Expected signals include:
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NMR: A singlet near δ -110 to -115 ppm, consistent with ortho-fluorine substituents .
Mass Spectrometry
The molecular ion peak at m/z 241.71 (M+) fragments to yield characteristic peaks at m/z 160 (loss of cyclohexyl) and m/z 123 (aromatic ring with halogens) .
Chemical Reactivity and Functionalization
The secondary alcohol group undergoes typical reactions:
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Esterification: Reaction with acetyl chloride yields the corresponding acetate.
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Oxidation: Manganese dioxide or PCC converts the alcohol to 2-chloro-6-fluorophenyl cyclohexyl ketone.
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Halogenation: Thionyl chloride substitutes the -OH group with chlorine, forming (2-chloro-6-fluorophenyl)(cyclohexyl)chloromethane.
Steric hindrance from the cyclohexyl group may slow reaction kinetics compared to less hindered analogs .
Pharmacological and Industrial Applications
Though direct studies are lacking, structural analogs suggest potential uses:
Pharmaceutical Intermediate
Chloro-fluorophenyl alcohols serve as intermediates in antitumor and antiviral agents. For example, Peloton Therapeutics’ patent EP3417851B1 highlights similar aryl ethers as HIF-2α inhibitors for cancer therapy .
Agrochemical Development
The compound’s hydrophobicity and stability make it a candidate for herbicide or fungicide formulations, leveraging halogenated aromatics’ bioactivity.
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